molecular formula C15H23NO4S B11100394 Ethyl 4-[(hexylsulfonyl)amino]benzoate

Ethyl 4-[(hexylsulfonyl)amino]benzoate

Cat. No.: B11100394
M. Wt: 313.4 g/mol
InChI Key: MXLOIOBGVXVUCD-UHFFFAOYSA-N
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Description

Ethyl 4-[(hexylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(hexylsulfonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with hexylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(hexylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(hexylsulfonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(hexylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(hexylsulfonyl)amino]benzoate stands out due to the presence of the hexylsulfonylamino group, which may impart unique chemical and biological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 4-(hexylsulfonylamino)benzoate

InChI

InChI=1S/C15H23NO4S/c1-3-5-6-7-12-21(18,19)16-14-10-8-13(9-11-14)15(17)20-4-2/h8-11,16H,3-7,12H2,1-2H3

InChI Key

MXLOIOBGVXVUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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